
N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide, also known as CP-96345, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonamides and has been shown to have a wide range of biological activities. In
Applications De Recherche Scientifique
Catalysis and Organic Synthesis
Transfer Hydrogenation
N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide derivatives, closely related to the queried compound, have been utilized in base-free transfer hydrogenation of ketones. These derivatives, along with Cp*IrIIICl complexes bearing pyridinesulfonamide ligands, demonstrated high activity in the transfer hydrogenation of various substrates under mild conditions without the need for basic additives or halide abstractors (Ruff et al., 2016).
Synthetic Applications in Heterocyclic Chemistry
Research on pyridyl functionalized bis(pyrazol-1-yl)methanes, which share a structural motif with the compound , has led to the synthesis of novel heterocyclic compounds. These have shown potential applications in developing new antibacterial agents due to their effective inhibition of certain bacterial strains (Azab et al., 2013).
Material Science and Coordination Chemistry
Catalysis for Ethylene Polymerization
Mono(cyclopentadienyl)lanthanide compounds containing methanesulfonate anion and pyrazinamide ligand, related to the target compound, have been synthesized and shown to be active in ethylene polymerization. This highlights the potential use of these complexes in the polymer industry (Miotti et al., 2002).
Ligand Design for Coordination Compounds
Studies involving bis(pyrazol-1-yl)(pyridin-x-yl)methane ligands, closely related to the chemical of interest, have demonstrated their versatility as ligands in forming complexes with a variety of transition metals. These complexes exhibit a wide range of properties, making them suitable for applications in catalysis, luminescence, and as building blocks for supramolecular architectures (Manzano et al., 2016).
Supramolecular Chemistry
Self-Assembly and Chiral Resolution
The self-assembly of ligands such as bis(pyrazol-1-yl)(pyridine-4-yl)methane with silver(I) has led to the formation of species with unique structural motifs. This includes the spontaneous chiral resolution in helices, indicating the potential for developing chiral materials from non-chiral precursors (Durá et al., 2013).
Propriétés
IUPAC Name |
N-cyclopentyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S/c1-23(21,22)20(15-4-2-3-5-15)13-12-19-11-8-16(18-19)14-6-9-17-10-7-14/h6-11,15H,2-5,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHDFEPYMSMQNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CCN1C=CC(=N1)C2=CC=NC=C2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

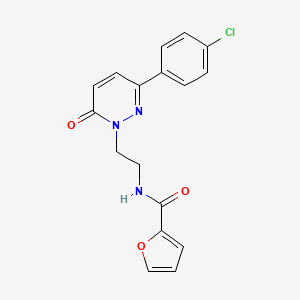
![2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2471635.png)
![7-[(3-chlorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2471638.png)
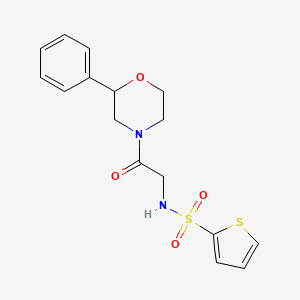
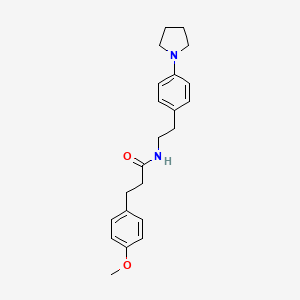
![2-(4-acetylphenoxy)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)acetamide](/img/structure/B2471642.png)
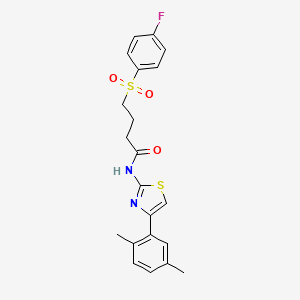
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2471645.png)
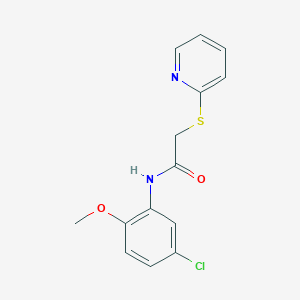
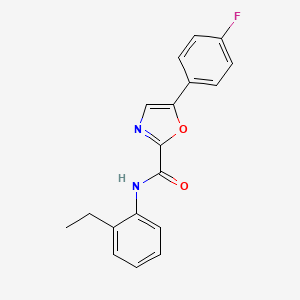
![tert-Butyl pyrazolo[1,5-a]pyrimidin-3-ylcarbamate](/img/structure/B2471651.png)

![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-bromo-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2471655.png)
![N-(3-acetylphenyl)-2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2471656.png)